D-Glucitol-4-d
Description
Properties
Molecular Formula |
C₆H₁₃DO₆ |
|---|---|
Molecular Weight |
183.18 |
Synonyms |
D-Sorbitol-4-d; Glucarine-4-d; Esasorb-4-d; Cholaxine-4-d; Karion-4-d; Sionite-4-d; Sionon-4-d; |
Origin of Product |
United States |
Applications in Metabolic and Biochemical Pathway Elucidation
D-Glucitol-4-d as a Tracer for Carbohydrate and Polyol Metabolism Studies
The use of stable isotope-labeled compounds is a cornerstone of modern metabolic research. This compound, a deuterated isotopologue of D-glucitol (commonly known as sorbitol), is particularly useful for elucidating the complexities of polyol metabolism without the concerns associated with radioactive tracers.
Investigation of D-Glucitol Metabolic Fluxes in Biological Systems
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. pnas.orgresearchgate.netfrontiersin.org The introduction of a labeled substrate like this compound allows for the precise tracking of carbon and hydrogen atoms as they are processed through metabolic pathways. When cells are cultured with this compound, the deuterium (B1214612) label is incorporated into downstream metabolites. By analyzing the isotopic enrichment in these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can calculate the flux through specific pathways. pnas.orgnih.gov
For instance, in studies of microbial metabolism, this compound can be used to measure the rate of its conversion to fructose (B13574), a key entry point into glycolysis. nih.govasm.org The rate at which the deuterium label appears in fructose and subsequent glycolytic intermediates provides a direct measure of the metabolic flux through the D-glucitol catabolic pathway. This approach is critical for metabolic engineering efforts aimed at optimizing the production of biofuels or other valuable chemicals from polyol feedstocks.
Analysis of Substrate Uptake and Utilization in Model Organisms
Understanding how cells import and utilize specific carbon sources is fundamental to microbiology and cell biology. This compound can be employed to study the kinetics and mechanisms of D-glucitol transport and subsequent catabolism in various model organisms. For example, studies in Bacillus subtilis have characterized a specific D-glucitol permease responsible for its uptake. nih.gov By supplying this compound to the growth medium and measuring its rate of disappearance from the medium and appearance within the cells, researchers can quantify the efficiency of the transport system.
Furthermore, following the labeled D-glucitol inside the cell reveals how it is partitioned between different metabolic fates. In B. subtilis, intracellular D-glucitol is oxidized by a D-glucitol dehydrogenase to fructose, which is then phosphorylated and enters central metabolism. nih.gov Tracing the deuterium label from this compound into key metabolic intermediates like fructose-6-phosphate (B1210287) provides a clear picture of its assimilation into the cell's metabolic network.
Elucidation of Enzyme-Catalyzed Reactions Involving D-Glucitol
The strategic placement of a deuterium atom in this compound makes it an exceptional tool for dissecting the mechanisms of enzymes that act upon it. The mass difference between deuterium and hydrogen can alter reaction rates, an effect known as the kinetic isotope effect (KIE), which provides clues about the reaction's transition state. libretexts.orgprinceton.edu
Stereochemical and Mechanistic Analysis of Polyol Dehydrogenase Activity (e.g., Sorbitol Dehydrogenase, D-iditol dehydrogenase)
Sorbitol dehydrogenase (SDH), also known as L-iditol 2-dehydrogenase, is a key enzyme in the polyol pathway that catalyzes the NAD+-dependent oxidation of D-glucitol to D-fructose. olink.comnih.gov This enzyme exhibits high stereospecificity, acting on the hydroxyl group at the C-2 position of D-glucitol. uniprot.org
The reaction mechanism of SDH involves the transfer of a hydride ion from the C-2 of D-glucitol to the NAD+ cofactor. Since this compound has its deuterium label at the C-4 position, a site remote from the center of the chemical reaction, it is not expected to show a primary kinetic isotope effect. However, its use can confirm the enzyme's strict regioselectivity for the C-2 position. Analysis of the product, D-fructose, would show the retention of the deuterium atom at the C-4 position, confirming that the C-4 C-H bond remains intact throughout the catalytic cycle.
Furthermore, studies with different isotopologues can help map the enzyme's active site. While the catalytic action occurs at C-2, the substrate must bind to the enzyme in a specific orientation. The interaction of the C-4 hydroxyl group with active site residues can be probed by comparing the binding affinity and kinetics of this compound with other labeled or modified substrates.
Table 1: Properties of Key Polyol Dehydrogenases
| Enzyme Name | EC Number | Substrates | Cofactor | Organism Example |
|---|---|---|---|---|
| Sorbitol Dehydrogenase (SDH) | 1.1.1.14 | D-Glucitol, L-Iditol, D-Xylitol expasy.orgqmul.ac.ukgenome.jp | NAD+ expasy.orgqmul.ac.uk | Bovine, Human, Bacillus subtilis uniprot.orgqmul.ac.uk |
| Aldose Reductase | 1.1.1.21 | Glucose, Galactose, Aldehydes | NADPH nih.gov | Human, Rat |
| D-Iditol Dehydrogenase | 1.1.1.14 | L-Iditol, D-Glucitol, D-Galactitol expasy.orgebi.ac.uk | NAD+ expasy.orgebi.ac.uk | Various (widely distributed) expasy.orgqmul.ac.uk |
Kinetic Isotope Effect Studies on D-Glucitol Conversions
The kinetic isotope effect (KIE) is the ratio of the reaction rate of a substrate with a light isotope (like hydrogen) to the rate of the same substrate with a heavy isotope (like deuterium) at the same position (kH/kD). libretexts.orgwikipedia.org A primary KIE is observed when the bond to the isotope is broken in the rate-determining step of the reaction. libretexts.org A secondary KIE (SKIE) occurs when the labeled position is not directly involved in bond cleavage but its environment changes during the transition state. wikipedia.org
For the oxidation of D-glucitol by sorbitol dehydrogenase, the reaction center is C-2. Therefore:
Using D-Glucitol-2-d would be expected to produce a significant primary KIE , as the C-2-H(D) bond is broken during hydride transfer. Values for similar dehydrogenase reactions are often in the range of 3 to 7. nih.govnih.gov
Using This compound would result in a secondary KIE . Since the C-4 position is not directly involved in the reaction, the kH/kD ratio is expected to be small, typically close to 1.0. wikipedia.org A value slightly different from 1.0 could indicate a change in the hybridization or steric environment of the C-4 position as the substrate binds and contorts within the enzyme's active site to reach the transition state. princeton.edu
Table 2: Expected Kinetic Isotope Effects (KIE) in D-Glucitol Oxidation by Sorbitol Dehydrogenase
| Labeled Substrate | Position of Deuterium | Type of KIE | Expected kH/kD Value | Mechanistic Implication |
|---|---|---|---|---|
| D-Glucitol-2-d | C-2 (Reaction Center) | Primary | > 2 | C-H bond cleavage is part of the rate-determining step. libretexts.orgnih.gov |
| This compound | C-4 (Remote Position) | Secondary | ~1.0 - 1.2 | The C-4 position is not directly involved in bond cleavage; minor effects may reflect changes in the transition state geometry. princeton.eduwikipedia.org |
These KIE studies, enabled by specifically labeled molecules like this compound, are crucial for building a complete and accurate model of enzyme function, which in turn can guide the design of specific enzyme inhibitors for therapeutic purposes. nih.gov
Role of this compound in Understanding Enzyme Specificity and Regulation
The use of site-specifically deuterated substrates like this compound is a powerful method for dissecting the mechanisms, specificity, and regulation of enzymes involved in polyol metabolism. The primary enzyme responsible for the initial catabolism of D-glucitol (also known as sorbitol) is L-iditol 2-dehydrogenase, commonly referred to as sorbitol dehydrogenase (SORD). qmul.ac.ukuniprot.org This enzyme catalyzes the NAD+-dependent oxidation of D-glucitol to D-fructose. uniprot.org
Introducing this compound into this reaction allows for the investigation of kinetic isotope effects (KIEs). A KIE is the change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes. libretexts.orgwikipedia.org If the breaking of the C-H bond at the C-4 position were involved in the rate-determining step of the enzymatic reaction, substituting hydrogen with the heavier deuterium atom would slow the reaction, resulting in a "normal" KIE (kH/kD > 1). libretexts.org However, the oxidation of D-glucitol by SORD occurs at the C-2 position. uniprot.org Therefore, using this compound would be expected to produce a secondary kinetic isotope effect. Secondary KIEs arise from isotopic substitution at a position other than the bond being broken and typically have smaller values (kH/kD close to 1). libretexts.orgwikipedia.org These subtle effects can still provide valuable information about the conformational changes in the substrate as it binds to the enzyme's active site and moves through the transition state. einsteinmed.edu
Furthermore, studying the metabolism of this compound can illuminate aspects of enzyme regulation. In bacteria such as Escherichia coli and Bacillus subtilis, the genes for D-glucitol transport and catabolism are organized into the gut operon. acs.org This operon is tightly regulated, ensuring that the necessary enzymes are synthesized only when D-glucitol is available. By tracing the fate of this compound, researchers can confirm that the deuterium label is retained during its transport and initial oxidation, and can study how the presence of this labeled substrate influences the expression of regulatory genes and the activity of the encoded enzymes. For instance, inhibition studies using substrate analogs have been crucial in understanding the active site of D-sorbitol-6-phosphate 2-dehydrogenase, another key enzyme in the pathway. acs.org
Table 1: Representative Kinetic Isotope Effects in Enzyme-Catalyzed Reactions
This table illustrates how kinetic isotope effects (KIE) are reported and what they can signify about an enzyme's mechanism. The values are representative examples based on general principles of KIE studies. libretexts.orgacs.orgnih.gov
| Enzyme | Substrate | Labeled Substrate | KIE (kH/kD) | Interpretation |
| Alcohol Dehydrogenase | Ethanol | Ethanol-1,1-d2 | 3.0 - 7.0 | Primary KIE; C-H bond cleavage is part of the rate-determining step. |
| Mannitol (B672) Dehydrogenase | D-Fructose | NADH-4-d | 2.57 | Primary KIE on the cofactor; hydride transfer contributes significantly to the rate-limiting step. acs.org |
| β-Glucosidase | 2,2,2-trifluoroethyl-β-glucoside | Substrate in D2O | 1.23 | Secondary KIE; suggests more bond fission than protonation in the transition state. nih.gov |
| Sorbitol Dehydrogenase | D-Glucitol | This compound | ~1.0 - 1.2 | Expected Secondary KIE; provides information on transition state structure without direct bond cleavage at C-4. |
Characterization of Intermediary Metabolite Networks with Deuterium Tracers
Deuterium-labeled tracers are pivotal for mapping the intricate web of intermediary metabolism. When a labeled substrate like this compound is introduced into a biological system, it enters specific metabolic pathways, and the deuterium atom acts as a tag that can be followed into downstream products. researchgate.net This approach, often coupled with analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allows for the quantitative assessment of metabolic fluxes—the rates at which metabolites are converted through a pathway. nih.govumich.edu
The catabolism of D-glucitol begins with its oxidation to D-fructose. uniprot.org When using this compound, the deuterium label at the C-4 position would be retained in the resulting D-fructose molecule, now at its C-4 position. This labeled D-fructose can then be phosphorylated to fructose-6-phosphate and enter glycolysis. As it proceeds through glycolysis and the tricarboxylic acid (TCA) cycle, the deuterium label can be incorporated into a wide array of intermediary metabolites.
For example, the cleavage of fructose-1,6-bisphosphate yields two three-carbon molecules: dihydroxyacetone phosphate (B84403) and glyceraldehyde-3-phosphate. The deuterium from the C-4 of fructose would be found on the C-1 of glyceraldehyde-3-phosphate. This label can then be traced into pyruvate, lactate (B86563), alanine, and, upon entry into the TCA cycle as acetyl-CoA, into citrate, glutamate, and other key intermediates. nih.gov
A powerful, non-invasive technique known as Deuterium Metabolic Imaging (DMI) utilizes magnetic resonance spectroscopy (MRS) to track the fate of deuterated substrates in vivo. isotope.comyale.edunih.gov By administering a compound like deuterated glucose, researchers can generate three-dimensional maps of metabolic activity in real-time, observing the conversion of the tracer into products like lactate and glutamate. yale.edunih.gov Applying this principle, this compound could be used to specifically probe the flux through the polyol pathway and its subsequent connections to central carbon metabolism, providing spatial and temporal information about metabolic networks in living tissues. isotope.com The extremely low natural abundance of deuterium (about 0.015%) ensures that the signal detected is almost exclusively from the administered tracer, providing a clear background for analysis. nih.govnih.gov
Table 2: Hypothetical Distribution of Deuterium Label from this compound into Downstream Metabolites
This table shows the expected labeling pattern in key metabolites following the introduction of this compound, demonstrating its utility as a tracer for mapping metabolic networks.
| Initial Tracer | Key Enzyme | Initial Product | Labeled Position | Subsequent Metabolites | Labeled Positions |
| This compound | Sorbitol Dehydrogenase | D-Fructose-4-d | C-4 | Fructose-6-Phosphate | C-4 |
| Glyceraldehyde-3-Phosphate | C-1 | ||||
| Pyruvate / Lactate | C-3 | ||||
| Alanine | C-3 | ||||
| Acetyl-CoA | C-2 | ||||
| Citrate / Glutamate | C-4 |
Advanced Analytical Techniques for Characterization and Quantification of D Glucitol 4 D
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural and conformational analysis of molecules like D-Glucitol-4-d. nih.gov It provides insights into the connectivity of atoms and the spatial arrangement of the molecule in solution. auremn.org.br For complex molecules such as polyols, specific NMR techniques are employed to decipher their intricate structures. mdpi.com
Simplification of Proton NMR Spectra through Selective Deuteration
The proton (¹H) NMR spectra of carbohydrates and polyols like D-glucitol are often complex due to severe overlap of resonance signals, making unambiguous assignments challenging. researchgate.net Selective deuterium (B1214612) labeling, such as in this compound, is a key strategy to simplify these complex ¹H NMR spectra. The substitution of a proton with a deuterium atom (²H or D) effectively removes that proton's signal from the ¹H spectrum and eliminates its coupling interactions with neighboring protons. nih.govmagritek.com This reduction in signal overlap allows for more straightforward analysis of the remaining proton signals. nih.gov
This spectral simplification provides crucial information for conformational analysis. By selectively deuterating at the C-4 position of D-glucitol, the signals of the protons at C-3 and C-5 are simplified, allowing for a more accurate determination of their coupling constants. These coupling constants are directly related to the dihedral angles between adjacent protons, providing valuable constraints for determining the molecule's preferred conformation in solution. nih.gov The analysis of the methylene (B1212753) proton bands, in particular, can help determine the structure of rotational isomers. researchgate.net This approach is especially useful for investigating carbohydrates and polyols when they are bound to proteins.
| Technique | Application to this compound | Key Findings |
| Selective Deuteration | Simplification of ¹H NMR spectrum by replacing H with D at the C-4 position. | Reduces signal overlap, enabling clearer interpretation of neighboring proton signals (H-3, H-5). nih.gov |
| Conformational Analysis | Analysis of simplified coupling patterns. | Allows for more accurate measurement of coupling constants, which helps in determining the dihedral angles and the solution-state conformation of the polyol backbone. nih.govresearchgate.net |
Quantitative Deuterium NMR (²H NMR) for Isotopic Purity and Position
While ¹H NMR is used to observe the effects of deuteration, Deuterium NMR (²H NMR or deuteron (B1233211) NMR) directly detects the deuterium nucleus. wikipedia.org This technique is essential for verifying the effectiveness of the deuteration process, as a successfully labeled compound like this compound will exhibit a strong peak in the ²H NMR spectrum. magritek.comwikipedia.org ²H NMR has a chemical shift range similar to proton NMR but generally shows poorer resolution. wikipedia.org
Quantitative ²H NMR spectroscopy is a robust method for determining the isotopic purity and confirming the specific position of the deuterium label within the molecule. researchgate.netnih.gov By integrating the area of the deuterium signal and comparing it to a reference standard, the precise level of deuterium enrichment at the C-4 position can be calculated. researchgate.net This is crucial for applications where a high degree of isotopic labeling is required. A combination of quantitative ¹H NMR and ²H NMR can provide an even more accurate determination of isotopic abundance than mass spectrometry methods. nih.gov This combined approach is considered a robust strategy for the quality control of deuterated reagents. nih.gov
| Method | Purpose | Information Obtained |
| ²H NMR Spectroscopy | Direct detection of the deuterium nucleus. | Confirms the presence and location of the deuterium label at the C-4 position. wikipedia.org |
| Quantitative ²H NMR | Measurement of signal intensity. | Determines the isotopic enrichment (purity) of this compound. researchgate.net |
| Combined q¹H and q²H NMR | Comprehensive isotopic abundance analysis. | Provides a highly accurate quantification of the deuterium label, surpassing traditional methods. nih.gov |
Mass Spectrometry (MS) Approaches for Isotopic Enrichment and Metabolite Profiling
Mass spectrometry (MS) is an indispensable tool for analyzing isotopically labeled compounds, offering high sensitivity and accuracy in determining isotopic enrichment and profiling metabolites. nih.govrsc.org Advances in MS, particularly high-resolution mass spectrometry (HR-MS), have significantly improved the ability to accurately quantify the isotopic composition of labeled molecules. almacgroup.comresearchgate.net
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) for Carbohydrate Analysis
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is an emerging technique for the structural analysis of carbohydrates. nih.govharding.edu In HDX-MS, labile hydrogens, such as those in hydroxyl groups of polyols, are exchanged for deuterium atoms when exposed to a deuterated reagent. colab.ws The resulting mass increase is measured by the mass spectrometer, providing information about the number of accessible hydroxyl groups. nih.gov
The rate of exchange is dependent on factors like the accessibility of the functional group and the presence of intramolecular hydrogen bonds. colab.ws This sensitivity to molecular structure and conformation allows HDX-MS to distinguish between carbohydrate isomers. nih.govharding.edu For this compound, while the C-4 deuterium is covalently bound and non-exchangeable, the hydroxyl protons will readily exchange. By comparing the HDX profile of this compound with its non-deuterated counterpart, subtle conformational differences induced by the isotopic substitution could potentially be studied. rsc.org Rapid HDX methods, such as in-electrospray ionization (in-ESI)-HDX-MS, allow for the characterization of carbohydrate conformations on a very short timescale. acs.org
| Technique | Principle | Application for Polyol Analysis |
| HDX-MS | Exchange of labile hydroxyl protons with deuterium. | Probes solvent accessibility and intramolecular hydrogen bonding. colab.ws |
| in-ESI HDX-MS | Rapid exchange during the electrospray process. | Characterizes carbohydrate conformations and helps distinguish between isomers. acs.org |
Gas Chromatography-Mass Spectrometry (GC-MS) for Deuterated Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and semi-volatile metabolites, including sugars and polyols like D-glucitol. nih.gov For non-volatile compounds, a chemical derivatization step, most commonly trimethylsilylation, is required to make them volatile enough for GC analysis. nih.gov GC-MS is highly effective for separating complex mixtures and providing detailed mass spectra for compound identification. youtube.com
In the context of this compound, GC-MS is used to confirm its identity and quantify its abundance in biological samples. The deuterium label at the C-4 position results in a specific mass shift in the mass spectrum of the derivatized analyte, allowing it to be distinguished from its unlabeled counterpart and used as an internal standard for quantification. nih.gov GC-MS can be used to determine the site and extent of deuterium labeling in glucose, a precursor to glucitol. researchgate.net Targeted GC-MS/MS methods, which monitor specific fragmentation patterns, offer enhanced sensitivity and specificity for quantifying deuterated metabolites in complex biological matrices. nih.govresearchgate.net
| Parameter | Description | Relevance to this compound Analysis |
| Derivatization | Chemical modification (e.g., silylation) to increase volatility. | Essential for making D-glucitol suitable for GC analysis. nih.gov |
| Retention Time | The time it takes for the compound to pass through the GC column. | Deuterated compounds may have slightly shorter retention times than their non-deuterated analogs. nih.gov |
| Mass Spectrum | A plot of ion intensity versus mass-to-charge ratio. | The molecular ion and fragment ions of this compound will be shifted by one mass unit compared to unlabeled glucitol, confirming the label. |
| GC-MS/MS | Tandem mass spectrometry for targeted analysis. | Provides high selectivity and sensitivity for quantifying this compound, especially when used as an internal standard. youtube.comnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Labeled Polyols
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile technique for the analysis of polyols in various matrices, including biological fluids. creative-proteomics.comnih.gov It combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. mtoz-biolabs.com Unlike GC-MS, LC-MS often does not require derivatization, simplifying sample preparation. nih.gov
LC-MS is highly suitable for the analysis of this compound. Different chromatographic methods can be employed to separate polyol isomers. nih.govresearchgate.net Tandem mass spectrometry (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode provides excellent selectivity and sensitivity for quantifying labeled polyols. nih.gov This is particularly useful in metabolic studies where this compound might be used as a tracer. The use of isotopically labeled tracer substrates is a common experimental approach for measuring metabolic dynamics. elucidata.io LC-MS can accurately measure the isotopic enrichment of this compound and its downstream metabolites, providing insights into polyol metabolic pathways. nih.govalmacgroup.com
| LC-MS Method | Application in Polyol Analysis | Key Advantages |
| LC-MS | Separation and quantification of polyols in complex mixtures like urine. nih.gov | High sensitivity, no need for derivatization. creative-proteomics.comnih.gov |
| LC-MS/MS (MRM) | Targeted quantification of specific labeled polyols. nih.govresearchgate.net | High selectivity and accuracy for tracer studies. |
| Isotope Dilution MS | Use of labeled compounds (e.g., this compound) as internal standards. | Corrects for matrix effects and variations in sample processing, leading to precise quantification. nih.gov |
Chromatographic Separations for Isomeric and Purity Assessment
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of sugar alcohols, including this compound. The inherent characteristics of these compounds—high polarity and the absence of a UV-absorbing chromophore—necessitate specialized HPLC methodologies for effective analysis. chromatographyonline.comwaters.com The primary goals of these methods are to achieve high resolution, especially between structurally similar isomers, and to accurately determine the purity of the compound in various matrices.
High-Performance Liquid Chromatography (HPLC) Methodologies for Sugar Alcohols
The analysis of sugar alcohols by HPLC is typically approached through several chromatographic modes, each offering distinct advantages in selectivity and resolution. The choice of method depends on the specific analytical goal, such as separating close isomers or quantifying the analyte in a complex sample.
Common Chromatographic Modes:
Ion-Exclusion Chromatography: This is a frequently used technique for the analysis of sugar alcohols. It employs separation mechanisms that include gel filtration, ion-exchange, and affinity interactions. chromatographyonline.com Columns are often packed with a polystyrene-divinylbenzene resin loaded with metal ions like Calcium (Ca2+) or Lead (Pb2+). These ions interact differently with the hydroxyl groups of the sugar alcohols, enabling their separation. shimadzu.com A significant advantage of this method is the use of a simple and environmentally friendly mobile phase, typically just water. shimadzu.comjst.go.jp This technique has proven effective in separating isomeric sugar alcohols, such as D-glucitol (sorbitol) and mannitol (B672). chromatographyonline.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another powerful mode for retaining and separating highly polar compounds like sugar alcohols. waters.comhelixchrom.com This method utilizes a polar stationary phase with a mobile phase composed of a high percentage of a less polar organic solvent, such as acetonitrile (B52724), and a smaller percentage of an aqueous solvent. waters.comshimadzu.com The Atlantis Premier BEH Z-HILIC column, for example, offers a different selectivity compared to other HILIC phases, allowing for the successful separation of compounds like erythritol, sorbitol, and mannitol. waters.com
Normal-Phase (Partition) Chromatography: This method is also suitable for separating sugars and sugar alcohols. It typically uses a column with aminopropyl groups bonded to a silica (B1680970) polymer support. The mobile phase is a mixture of acetonitrile and water, where a higher water ratio leads to faster elution. shimadzu.com
Detection Systems:
Due to the lack of a natural chromophore, direct UV detection of sugar alcohols is not feasible. Therefore, alternative detection methods are employed:
Refractive Index (RI) Detection: A universal detector that responds to changes in the refractive index of the mobile phase caused by the analyte. It is a common choice for sugar alcohol analysis but requires an isocratic (constant) mobile phase composition for a stable baseline. waters.comnih.gov
Evaporative Light Scattering Detection (ELSD): Another universal detector that is not dependent on the optical properties of the analyte. ELSD is compatible with gradient elution, offering more flexibility in method development. nih.govresearchgate.net
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides high sensitivity and specificity. MS detection is invaluable for structural confirmation and can distinguish between compounds with the same molecular weight, aiding in the positive identification of this compound. waters.comjst.go.jp
Pre-column Derivatization with UV Detection: To leverage the high sensitivity of UV detectors, sugar alcohols can be chemically modified before injection. nih.govnih.gov This process involves reacting the analyte with a UV-absorbing agent, such as benzoyl chloride or p-nitrobenzoyl chloride, to form a derivative that can be easily detected. nih.govnih.govnih.gov This approach significantly lowers the limits of detection and quantification. nih.govnih.gov
Isomeric Separation and Purity Assessment:
A key challenge in the analysis of D-glucitol is its separation from its isomer, D-mannitol. The subtle stereochemical difference between these molecules requires highly selective HPLC methods. Ion-exclusion chromatography using columns like the Rezex RPM-Monosaccharide has demonstrated significant baseline separation of these two isomers. chromatographyonline.com Similarly, HILIC methods using zwitterionic sulfobetaine (B10348) stationary phases have also shown excellent performance in resolving sugar alcohol isomers. researchgate.net
The following tables summarize typical HPLC conditions and resulting separation data for sugar alcohols.
Table 1: HPLC Methodologies for Sugar Alcohol Separation
| Chromatographic Mode | Column | Mobile Phase | Detector | Application |
|---|---|---|---|---|
| Ion-Exclusion | Rezex RPM-Monosaccharide (Pb2+ form) | Water | RI | Isomeric separation of sorbitol and mannitol chromatographyonline.com |
| HILIC | Atlantis Premier BEH Z-HILIC | Acetonitrile/Water | RI | Separation of multiple sugar alcohols waters.com |
| Ion-Exclusion | Polystyrene Cation Exchange Resin (Sulfonic acid type) | Water | RI | Quantitative analysis of sorbitol, mannitol, xylitol (B92547) jst.go.jp |
| Reversed-Phase (after derivatization) | C18 | Methanol/Water (Gradient) | UV | Simultaneous determination of derivatized sugar alcohols nih.gov |
Table 2: Example Retention Times for Sugar Alcohols using Ion-Exclusion HPLC Conditions based on a SugarSep-Ca II column (300x8mm), Mobile Phase: H₂O, Flow Rate: 0.6 mL/min, Temperature: 85°C, Detection: RI. Data adapted from publicly available chromatography data. sugar-hplc.com
| Compound | Retention Time (min) |
| Sucrose | 11.2 |
| Maltose | 10.1 |
| Glucose | 13.9 |
| Xylose | 15.6 |
| Fructose (B13574) | 17.9 |
| D-Glucitol (Sorbitol) | 24.5 |
| Mannitol | 28.1 |
| Xylitol | 21.9 |
| Erythritol | 20.3 |
Theoretical and Computational Studies on D Glucitol 4 D
Molecular Dynamics Simulations of Deuterated D-Glucitol Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes, solvent interactions, and hydrogen bonding dynamics.
While specific MD simulation studies focusing exclusively on D-Glucitol-4-d are not extensively documented in publicly available literature, the conformational behavior of its non-deuterated counterpart, D-Glucitol (also known as sorbitol), has been investigated. These studies reveal that, unlike its parent sugar D-glucose which has a constraining ring structure, the linear D-Glucitol chain is theoretically more flexible. However, simulations have shown that the carbon backbone of D-Glucitol predominantly adopts an extended, linear conformation in aqueous solutions, in contrast to the bent, sickle-shaped conformation observed in its crystalline state. This extended structure is stabilized by persistent intramolecular hydrogen bonds, particularly between the hydroxyl groups on carbon 2 and carbon 4.
The introduction of a deuterium (B1214612) atom at the 4-position (this compound) is not expected to significantly alter the major conformational preferences of the molecule in an MD simulation using standard force fields, as these models primarily consider atomic mass and charge distribution, which are nearly identical between protium (B1232500) (¹H) and deuterium (²H). The fundamental shape and electrostatic potential surface remain the same.
However, the increased mass of deuterium does affect the vibrational frequencies of the C-D bond compared to the C-H bond. This can have subtle effects on the dynamics of the molecule. For instance, the slightly different zero-point energy and vibrational dynamics of the C4-D bond could lead to minor alterations in the hydrogen bonding network involving the adjacent hydroxyl group. Advanced simulation techniques that incorporate quantum effects could potentially capture these subtle differences.
Table 1: Key Parameters in Molecular Dynamics Simulations of Polyols
| Parameter | Description | Relevance to this compound |
| Force Field | A set of parameters describing the potential energy of the system, including bond lengths, angles, and non-bonded interactions. | Standard force fields (e.g., OPLS, CHARMM) can model D-Glucitol but may not fully capture the quantum effects of deuteration without specific parameterization. |
| Solvent Model | Explicit or implicit representation of the solvent (e.g., water). Explicit models like TIP3P or SPC/E provide atomic-level detail of hydration. | Crucial for studying the interaction of this compound with its aqueous environment and the formation of hydrogen bonds. |
| Simulation Time | The duration of the simulation, typically ranging from nanoseconds to microseconds. | Longer simulations are required to adequately sample the conformational space and observe rare events. |
| Temperature & Pressure | Thermodynamic variables kept constant to simulate specific experimental conditions (e.g., using thermostats and barostats). | Affects the kinetic energy of the molecule and the frequency of conformational transitions. |
These simulations, by tracking the trajectory of each atom, can generate data on various properties such as radial distribution functions to understand solvation shells and the lifetime and geometry of hydrogen bonds, providing a complete, albeit theoretical, picture of the molecule's behavior in solution.
Quantum Chemical Calculations of Deuterium Isotope Effects in Reaction Pathways
Quantum chemical calculations are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure, energy, and properties. A key application of these methods is the study of kinetic isotope effects (KIEs), which are changes in the rate of a chemical reaction upon isotopic substitution. wikipedia.org The substitution of hydrogen with deuterium often leads to a significant KIE because the mass is doubled, which has a pronounced effect on bond vibrational frequencies. libretexts.org
The C-D bond is stronger and vibrates at a lower frequency than a C-H bond. princeton.edu Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond is cleaved in the rate-determining step. This is known as a primary KIE. wikipedia.org
kH/kD > 1 (Normal KIE)
Quantum chemical calculations, particularly using transition state theory, can predict the magnitude of KIEs. By computing the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species, the difference in zero-point energy (ZPE) can be determined. This ZPE difference is the primary contributor to the KIE. princeton.edu
For this compound, deuteration is at the C4 position. If a reaction involves the breaking of the C4-H (or C4-D) bond, a significant primary KIE would be expected. An example of such a reaction is the enzymatic or chemical oxidation of the hydroxyl group at C4 to a ketone.
Table 2: Theoretical Maximum Kinetic Isotope Effects (kH/kD) at 298 K
| Type of KIE | Description | Theoretical Maximum Value | Relevance to this compound |
| Primary KIE | Isotopic substitution at the bond being broken/formed in the rate-determining step. | ~7-8 | Would be observed in reactions where the C4-D bond is cleaved, such as oxidation at the C4 position. |
| α-Secondary KIE | Isotopic substitution on a carbon that undergoes rehybridization (e.g., sp³ to sp²). The C-D bond is not broken. | ~1.4 (normal) or ~0.7 (inverse) | Could be observed if a reaction at a neighboring atom causes the C4 carbon to change its hybridization state. |
| β-Secondary KIE | Isotopic substitution on a carbon adjacent to the reaction center. Often related to hyperconjugation effects. | ~1.1-1.2 | May occur if a reaction takes place at C3 or C5, and the C4-D bond influences the stability of the transition state. |
If the C4-D bond is not broken but the hybridization of the C4 carbon changes during the reaction (e.g., from sp³ to sp²), a smaller secondary KIE would be observed. wikipedia.org Computational models can dissect these effects to provide strong evidence for a proposed reaction mechanism. osti.gov By comparing calculated KIEs with experimental values, researchers can validate or refute mechanistic hypotheses regarding the biochemical pathways of polyols like D-Glucitol.
In Silico Modeling of Enzyme-Substrate Binding with Deuterated Polyols
In silico modeling, particularly molecular docking and enzyme-substrate MD simulations, is a cornerstone of computational enzymology. These techniques are used to predict how a ligand (substrate) binds to the active site of a protein (enzyme) and to study the stability and dynamics of the resulting complex.
However, the true value of in silico modeling for deuterated compounds comes from methods that go beyond static docking. Once a binding pose is established, MD simulations of the enzyme-substrate complex can be performed. These simulations can reveal how the deuteration affects the dynamics and interactions within the active site. For instance, the altered vibrational modes of the C4-D bond could subtly influence the hydrogen-bonding network with active site residues.
Furthermore, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can be employed to study the enzymatic reaction itself. In a QM/MM simulation, the active site containing the substrate is treated with high-level quantum mechanics, while the rest of the protein and solvent are treated with classical molecular mechanics. This approach allows for the direct calculation of the reaction's energy barrier and the associated KIE, providing a powerful link between enzyme structure, dynamics, and catalytic function. By modeling the reaction pathway for both D-Glucitol and this compound, researchers can computationally verify the role of the C4-H bond in catalysis and understand how its substitution with deuterium impacts enzyme efficiency.
Table 3: Computational Methods for Studying Enzyme-Substrate Interactions
| Method | Purpose | Application to this compound |
| Molecular Docking | Predicts the binding pose and affinity of a ligand in an enzyme's active site. | Predicts how this compound fits into an active site; pose is expected to be identical to D-Glucitol. |
| MD Simulation | Simulates the dynamic behavior of the enzyme-ligand complex over time. | Assesses the stability of the binding pose and subtle dynamic changes in the active site due to deuteration. |
| QM/MM | Models the chemical reaction within the active site using a combination of quantum and classical mechanics. | Calculates the energy barrier for the enzymatic reaction and predicts the kinetic isotope effect of deuteration at the C4 position. |
These computational approaches provide a multi-scale framework for understanding how the seemingly minor change of a single isotope can influence molecular interactions, reaction kinetics, and ultimately, biological function.
Future Perspectives and Emerging Research Avenues
Development of Novel Regioselective Deuterium (B1214612) Labeling Technologies for Complex Carbohydrates and Polyols
The precise placement of a deuterium atom within a complex molecule like D-glucitol is a formidable synthetic challenge that spurs the development of innovative chemical methods. A primary goal is to create efficient and highly selective technologies for labeling not just polyols but a wide array of complex carbohydrates.
Current research is moving beyond traditional methods and exploring advanced catalytic systems. For instance, heterogeneous catalysts like Ruthenium on carbon (Ru/C) have been successfully used for direct H-D exchange reactions in D₂O on unprotected sugars. nih.gov This method demonstrates remarkable chemo- and stereoselectivity, with the exchange proceeding on carbons adjacent to free hydroxyl groups. nih.gov By strategically protecting certain hydroxyl groups, researchers can direct the deuterium labeling to specific, desired positions. nih.gov Another approach involves mild acid-catalyzed deuterium (MACD) labeling, which has been optimized to maximize regioselective hydrogen/deuterium exchange while preserving the integrity of acid-sensitive compounds. nih.gov These evolving technologies are crucial for producing a diverse toolkit of specifically deuterated carbohydrates and polyols, making them more accessible for a broad range of scientific investigations.
| Labeling Technology | Catalyst/Reagent | Selectivity | Key Feature |
| Heterogeneous Catalysis | Ru/C, H₂, D₂O | Regio-, Chemo-, Stereoselective | Proceeds on carbons adjacent to free hydroxyl groups; can be directed by protecting groups. nih.govrsc.org |
| Mild Acid-Catalyzed Deuteration (MACD) | Mild Acid, D₂O | Regioselective | Optimized for aromatic protons but principles apply to preserving compound integrity. nih.gov |
Integration of D-Glucitol-4-d Tracing with Multi-Omics Approaches (e.g., Proteomics, Fluxomics)
Tracing the metabolic fate of this compound provides a dynamic view of cellular metabolism. When this tracer data is integrated with multi-omics platforms like proteomics (the large-scale study of proteins) and fluxomics (the study of metabolic reaction rates), it yields a comprehensive, system-wide understanding of biological processes.
In fluxomics, deuterium from this compound is tracked as it becomes incorporated into downstream metabolites. Analysis using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy allows for the precise quantification of metabolic fluxes through various pathways. metsol.com This approach can reveal how metabolic networks adapt to different conditions.
Simultaneously, proteomics can identify changes in the expression levels of enzymes and regulatory proteins that occur in response to D-glucitol metabolism. mdpi.com The integration of these datasets—linking changes in metabolic flow (fluxomics) with the cellular machinery responsible (proteomics)—enables researchers to build more accurate and predictive models of cellular behavior. nih.gov This multi-omics strategy is powerful for identifying key control points in metabolism and understanding complex diseases like diabetes. nih.gov
Expansion of Mechanistic Enzymology Studies using Site-Specific Deuterium Labeling
Site-specific deuterium labeling, as seen in this compound, is a cornerstone of modern mechanistic enzymology. The primary tool it enables is the measurement of the Kinetic Isotope Effect (KIE), which compares the rate of a reaction with a deuterated substrate to that with a non-deuterated one. umich.edu A significant KIE indicates that the cleavage of the carbon-hydrogen bond at the labeled position is a rate-determining step in the enzyme's catalytic cycle. researchgate.net
This information is invaluable for mapping the reaction's transition state and understanding the precise chemical steps an enzyme uses to accelerate a reaction. umich.edu For enzymes that process D-glucitol, using this compound can help elucidate the mechanisms of dehydrogenases and other oxidoreductases that act at the C4 position. By measuring the intrinsic KIE through intramolecular competition experiments, researchers can gain deep insights into the enzyme's active site and the nature of hydrogen transfer, including the potential role of quantum tunneling. umich.edu
Biotechnological Applications of Deuterated Polyols in Metabolic Engineering and Biocatalysis
Deuterated polyols are emerging as important tools in biotechnology, particularly in metabolic engineering and biocatalysis. The production of polyols like sorbitol and mannitol (B672) is a significant focus of microbial biotechnology, which seeks alternatives to chemical synthesis. tamu.edunih.gov
In biocatalysis , deuterated substrates are used to study and engineer enzymes for industrial applications. Understanding the KIE can guide protein engineering efforts to create enzymes with enhanced activity, altered substrate specificity, or improved stability. umich.edu Furthermore, the development of polyesters based on polyols for biomedical applications like drug delivery and tissue engineering represents another frontier where understanding polyol structure and degradation is critical. rsc.org
| Application Area | Use of Deuterated Polyols | Research Goal |
| Metabolic Engineering | Tracing metabolic pathways | Identify bottlenecks and optimize production of biofuels and biochemicals. tamu.edu |
| Biocatalysis | Studying Kinetic Isotope Effects (KIE) | Guide enzyme engineering for improved catalytic efficiency and specificity. umich.edu |
| Biomaterials | Understanding polymer properties | Develop novel polyol-based polyesters with tailored degradation rates for medical use. rsc.org |
Role of Deuterium-Labeled D-Glucitol in Advancing Fundamental Biochemical Knowledge
Beyond specific applications, deuterium-labeled compounds like this compound play a crucial role in advancing our fundamental understanding of biochemistry. Deuterium serves as a non-radioactive, stable tracer that allows metabolic processes to be studied in vivo with minimal perturbation. clearsynth.com
The ability to follow the precise journey of atoms through complex metabolic networks provides definitive evidence for proposed biochemical pathways. nih.gov For example, administering D₂O or deuterated substrates to organisms allows for the measurement of the biosynthesis rates of natural products and the turnover of key metabolites like glucose. metsol.comnih.gov This approach has been used to study the complex polymer organization in plant cell walls, differentiating the structural features of cellulose (B213188) and lignin (B12514952) without altering the native structure. berstructuralbioportal.org By providing a clear and unambiguous way to track biochemical transformations, deuterium labeling helps to build the foundational knowledge upon which applied sciences like drug discovery and biotechnology are based. clearsynth.comnih.gov
Q & A
Q. How can researchers safely handle D-Glucitol-4-d in laboratory settings?
Methodological Answer:
- Hazard Mitigation : Follow OSHA HCS guidelines (GHS classification: H302, H315, H319, H335). Use PPE (gloves, goggles, lab coats) and ensure proper ventilation .
- Emergency Protocols : For inhalation, move to fresh air; for skin/eye contact, rinse thoroughly with water. Avoid oral ingestion and consult medical professionals immediately .
- Storage : Store in a cool, dry environment away from incompatible substances. Use engineering controls like fume hoods during experiments .
Q. What spectroscopic methods are recommended for characterizing this compound’s structural purity?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm stereochemistry and isotopic labeling (if applicable). Compare peaks with reference data from published studies .
- HPLC Analysis : Employ reverse-phase HPLC with a refractive index detector to assess purity. Validate results using retention time matching and spiked samples .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (344.3124 g/mol) and isotopic enrichment (e.g., -labeled derivatives) .
How should a research question on this compound’s biochemical interactions be structured?
Methodological Answer:
- Variables : Define independent variables (e.g., concentration, temperature) and dependent variables (e.g., enzymatic activity, binding affinity). Include chemical identifiers (CAS: 585-88-6) .
- Clarity : State the question explicitly (e.g., “How does this compound inhibit α-glucosidase activity in vitro?”) and underline it in the introduction .
- Context : Cite prior work on related compounds (e.g., dapagliflozin analogs in diabetes research) to establish significance .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound’s reported metabolic effects?
Methodological Answer:
- Data Cross-Validation : Replicate conflicting studies under standardized conditions (e.g., pH, temperature). Use identical reagents and instrumentation to minimize variability .
- Error Analysis : Quantify uncertainties from methodology (e.g., pipetting accuracy) and instrumentation (e.g., spectrophotometer calibration). Apply error propagation models .
- Meta-Analysis : Pool datasets from multiple studies and perform multivariate regression to identify confounding variables (e.g., solvent polarity, assay type) .
Q. How can isotopic labeling (e.g., D-Glucitol-4,5,6-13C3^{13}\text{C}_313C3) enhance metabolic flux analysis?
Methodological Answer:
- Labeling Protocol : Synthesize -enriched this compound via enzymatic or chemical methods. Confirm isotopic incorporation using MS and -NMR .
- Tracing Pathways : Administer labeled compound to cell cultures and track incorporation into downstream metabolites (e.g., glycolysis intermediates) via LC-MS/MS .
- Quantitative Modeling : Use software like OpenFlux to calculate flux rates and validate against kinetic isotope effect (KIE) data .
Q. What advanced statistical approaches are suitable for dose-response studies of this compound?
Methodological Answer:
- Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate EC/IC values .
- Bayesian Hierarchical Models : Account for inter-experiment variability by pooling data across replicates and applying Markov Chain Monte Carlo (MCMC) sampling .
- Sensitivity Analysis : Test robustness of conclusions to outliers using Cook’s distance or leverage plots .
Q. How can this compound’s pharmacological potential be evaluated against structural analogs?
Methodological Answer:
- Comparative Assays : Test this compound and analogs (e.g., dapagliflozin) in parallel for targets like SGLT2 inhibition. Use cell-based assays with positive/negative controls .
- Structure-Activity Relationship (SAR) : Correlate substituent modifications (e.g., hydroxyl group positioning) with bioactivity using molecular docking (e.g., AutoDock Vina) .
- ADME Profiling : Assess pharmacokinetics (e.g., plasma stability, membrane permeability) via Caco-2 cell models and microsomal assays .
Methodological Notes
- Data Presentation : Raw data (e.g., chromatograms, spectra) should be archived in appendices, while processed data (e.g., kinetic parameters) are included in the main text .
- Ethical Compliance : Register preclinical trials in primary registries (e.g., ClinicalTrials.gov ) and obtain ethics approval for in vivo studies .
- Literature Review : Use Google Scholar with advanced filters (e.g., date range, author) and avoid unreliable sources like benchchem.com .Google学术常用搜索技巧08:12

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

